8-(Benzyloxy)-2,6-dimethyloct-2-enal
Description
8-(Benzyloxy)-2,6-dimethyloct-2-enal is an α,β-unsaturated aldehyde derivative featuring a benzyloxy group at the 8-position and methyl substituents at the 2- and 6-positions of an oct-2-enal backbone. The benzyloxy group is a critical moiety, often enhancing lipophilicity and influencing pharmacological interactions .
Properties
CAS No. |
503843-91-2 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2,6-dimethyl-8-phenylmethoxyoct-2-enal |
InChI |
InChI=1S/C17H24O2/c1-15(7-6-8-16(2)13-18)11-12-19-14-17-9-4-3-5-10-17/h3-5,8-10,13,15H,6-7,11-12,14H2,1-2H3 |
InChI Key |
ZTHPXRIXGXSZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C=O)CCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-(Benzyloxy)-2,6-dimethyloct-2-enal can be achieved through several synthetic routes. One common method involves the alkylation of 8-hydroxyquinoline with benzyl bromide under basic conditions to form the benzyloxy derivative. This intermediate can then be subjected to further reactions to introduce the dimethyloctenal moiety. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
8-(Benzyloxy)-2,6-dimethyloct-2-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
8-(Benzyloxy)-2,6-dimethyloct-2-enal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-2,6-dimethyloct-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s binding affinity to these targets, while the aldehyde group can participate in covalent bonding or reversible interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 8-Butoxy-2,6-dimethyloct-2-ene
This compound (CAS 71077-30-0) shares the same carbon skeleton but substitutes the benzyloxy group with a butoxy chain. Key differences include:
In contrast, the butoxy analog’s aliphatic chain may reduce metabolic stability .
Benzyloxy-Containing Anticonvulsant Derivatives
Several studies highlight the role of benzyloxy groups in enhancing anticonvulsant activity:
- 1-(2-(8-(Benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives: These compounds exhibited significant seizure suppression in rodent models, with ED₅₀ values < 50 mg/kg .
- Ethyl 2,2-dimethyl-1-(2-substituted hydrazinecarboxamido) cyclopropanecarboxylate derivatives: Analogous structures with benzyloxy groups showed improved blood-brain barrier penetration compared to non-aromatic ethers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
